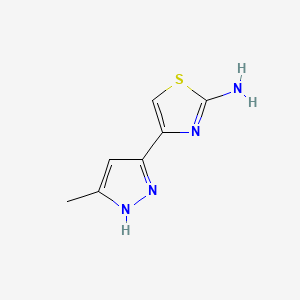
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is a heterocyclic organic compound featuring a pyrazole ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the pyrazole derivative with thiourea or thioamide derivatives in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the pyrazole ring at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents is optimized to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), amines (R-NH2)
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced derivatives of the thiazole ring
Substitution: Substituted derivatives of the pyrazole or thiazole rings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Agriculture: The compound and its derivatives have been investigated for their use as agrochemicals, particularly as herbicides and insecticides.
Materials Science: The compound's unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is structurally similar to other pyrazole and thiazole derivatives, such as:
Pyrazole derivatives: 3-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
Thiazole derivatives: 4-(5-Methyl-1H-pyrazol-3-yl)thiazole
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of both pyrazole and thiazole rings, which contribute to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N4S |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
4-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-4-2-5(11-10-4)6-3-12-7(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI-Schlüssel |
ZSBYDIUUCJZBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
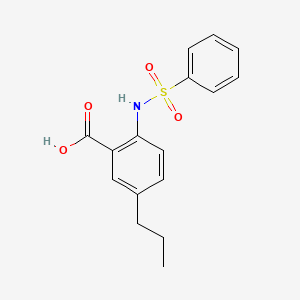
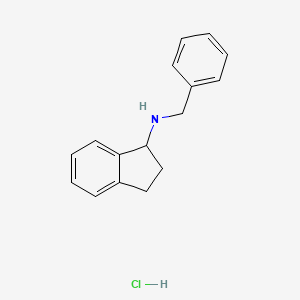
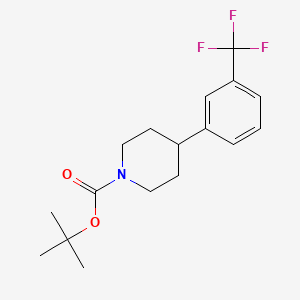
![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)

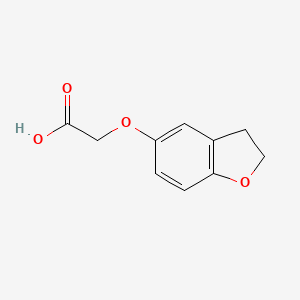
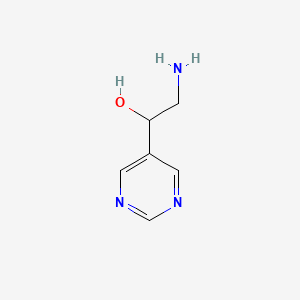
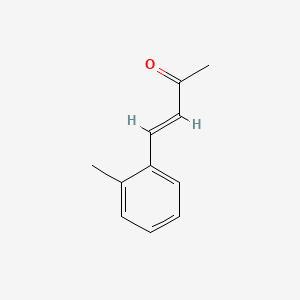
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
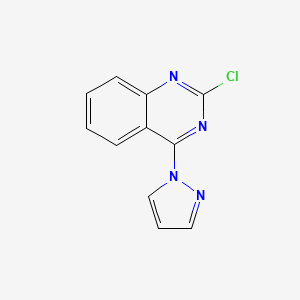
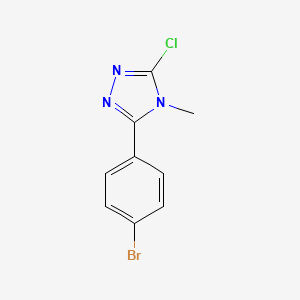
![5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B15317680.png)
